molecular formula C10H12O3 B1269079 Benzeneethanol, 4-(acetyloxy)- CAS No. 60037-43-6

Benzeneethanol, 4-(acetyloxy)-

Cat. No. B1269079
CAS RN: 60037-43-6
M. Wt: 180.2 g/mol
InChI Key: ZTXTZJHRRIQLRH-UHFFFAOYSA-N
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Patent
US05003115

Procedure details

A 300 ml Fluitron autoclave (Hastelloy C) is charged with 69.5 g crude acetoxystyrene oxirane (86%; 0.335 mol), 200 ml ethanol and 1.6 g Pd/C (5% Pd on carbon; 47.8% H2O). After sealing, the stirrer is started, and the autoclave purged with nitrogen and hydrogen and then pressurized to 400 psig with hydrogen. The H2 pressure is kept constant during the one hour reaction period. The autoclave is vented and purged with N2. The reaction mixture is sucked out of the reactor (63.2 g ethanol rinse) and filtered (23.7 g ethanol rinse).
Name
acetoxystyrene oxirane
Quantity
69.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
1.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:3][CH2:2]1.C([O:7][CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=O)C.C([OH:18])C>[Cr].[Co].[Pd]>[C:3]([O:1][C:13]1[CH:12]=[CH:11][C:10]([CH2:9][CH2:8][OH:7])=[CH:15][CH:14]=1)(=[O:18])[CH3:2] |f:0.1,3.4|

Inputs

Step One
Name
acetoxystyrene oxirane
Quantity
69.5 g
Type
reactant
Smiles
O1CC1.C(C)(=O)OC=CC1=CC=CC=C1
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr].[Co]
Name
Quantity
1.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the autoclave purged with nitrogen and hydrogen
CUSTOM
Type
CUSTOM
Details
The H2 pressure is kept constant during the one hour reaction period
Duration
1 h
CUSTOM
Type
CUSTOM
Details
purged with N2
WASH
Type
WASH
Details
The reaction mixture is sucked out of the reactor (63.2 g ethanol rinse)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
(23.7 g ethanol rinse)

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC1=CC=C(CCO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.